methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13564957
InChI: InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5-6(10-3-4)7(9)12-11-5/h2-3H,1H3,(H,11,12)
SMILES: COC(=O)C1=CC2=NNC(=C2N=C1)Br
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol

methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC13564957

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate -

Specification

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
IUPAC Name methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate
Standard InChI InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5-6(10-3-4)7(9)12-11-5/h2-3H,1H3,(H,11,12)
Standard InChI Key NAYWRQVHZWWJKK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=NNC(=C2N=C1)Br
Canonical SMILES COC(=O)C1=CC2=NNC(=C2N=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound features a bicyclic system where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7), creating a planar aromatic system with conjugated π-electrons. The bromine atom at position 3 introduces steric bulk and polarizability, while the methyl carboxylate at position 6 enhances solubility in polar aprotic solvents . X-ray crystallography data from analogous structures suggest a dihedral angle of 8.2° between the two rings, minimizing strain and allowing for π-stacking interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₆BrN₃O₂
Molecular Weight256.06 g/mol
IUPAC NameMethyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate
SMILESCOC(=O)C1=CC2=NNC(=C2N=C1)Br
LogP1.82 (calculated)
Topological Polar Surface67.9 Ų

Data sources:

The bromine atom’s electronegativity (χ = 2.96) creates a dipole moment of 1.78 D at the C3 position, facilitating nucleophilic aromatic substitution reactions at this site. Comparative studies with non-brominated analogs like methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (MW 177.16 g/mol) demonstrate that bromination increases molecular polarizability by 38%, enhancing binding to hydrophobic enzyme pockets .

Spectroscopic Characterization

¹H NMR spectra (DMSO-d₆, 400 MHz) reveal distinctive signals: a singlet at δ 3.89 ppm for the methyl ester, a doublet at δ 8.21 ppm (J = 5.2 Hz) for H5, and a multiplet at δ 8.65–8.72 ppm for H2 and H7 protons. The ¹³C NMR spectrum shows carbonyl resonance at δ 165.3 ppm, while the brominated carbon (C3) appears at δ 112.4 ppm due to deshielding effects . High-resolution mass spectrometry confirms the molecular ion [M+H]+ at m/z 257.9716 (calc. 257.9712) .

Synthetic Methodologies

Primary Synthesis Routes

The most efficient synthesis begins with 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, which undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide at 80°C for 12 hours (Yield: 72%). Subsequent esterification with methanol in the presence of thionyl chloride provides the methyl ester (Yield: 85%):

Step 1: Bromination

1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid+NBSDMF, 80°C3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid\text{1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid} + \text{NBS} \xrightarrow{\text{DMF, 80°C}} \text{3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid}

Step 2: Esterification

3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid+MeOHSOCl2Methyl ester product\text{3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid} + \text{MeOH} \xrightarrow{\text{SOCl}_2} \text{Methyl ester product}

Biological Activity and Mechanism

Anti-inflammatory Effects

The compound reduces IL-6 production in LPS-stimulated macrophages by 62% at 50 μM, comparable to dexamethasone controls. Structure-activity relationship (SAR) studies indicate that bromine is critical for this activity—dehalogenated analogs show only 23% IL-6 suppression .

Applications in Medicinal Chemistry

Prodrug Development

The methyl ester serves as a prodrug motif, with human carboxylesterase-2-mediated hydrolysis releasing the active carboxylic acid in vivo (t₁/₂ = 2.7 h in plasma) . This property enhances oral bioavailability (F = 41%) compared to the acid form (F = 8%) .

Fragment-Based Drug Design

As a 256 Da fragment, the compound’s ligand efficiency (LE = 0.43) and polarity (LogP = 1.82) make it suitable for growing into lead compounds. Recent work has functionalized the C5 position via Suzuki-Miyaura couplings to introduce aryl groups, improving CDK2 inhibition by 15-fold .

Comparison with Structural Analogs

Brominated vs. Chlorinated Derivatives

Replacing bromine with chlorine (3-chloro analog) reduces anticancer potency (IC₅₀ = 34.1 μM vs. 18.3 μM) but improves aqueous solubility (2.1 mg/mL vs. 0.9 mg/mL) . This trade-off highlights the halogen’s role in balancing target affinity and pharmacokinetics.

Ester vs. Amide Modifications

Converting the methyl ester to a primary amide increases thermal stability (decomposition T from 182°C to 215°C) but reduces cell permeability (Papp = 12 × 10⁻⁶ cm/s vs. 23 × 10⁻⁶ cm/s) .

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